D-2-Cyanophenylalanine
CAS No.: 263396-41-4
VCID: VC21537636
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
D-2-Cyanophenylalanine, also known as 2-Cyano-D-phenylalanine, is a non-natural amino acid with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . It is a derivative of phenylalanine, an essential amino acid, with a cyano group attached at the 2-position of the phenyl ring. This compound is of interest in various fields, including pharmaceutical development, biochemical research, and analytical chemistry. ApplicationsWhile specific applications of D-2-Cyanophenylalanine are less documented compared to its L-form, it can be inferred that its unique structure makes it useful in various biochemical and pharmaceutical contexts.
Research FindingsResearch on D-2-Cyanophenylalanine is limited compared to other amino acids, but its structural uniqueness suggests potential applications in studying protein environments and interactions. For instance, the use of unnatural amino acids like 4-cyano-L-phenylalanine in probing protein environments highlights the potential for similar applications with D-2-Cyanophenylalanine . Synthesis and AvailabilityD-2-Cyanophenylalanine can be synthesized through various chemical methods, although specific protocols may not be as well-documented as those for its L-form. It is available from chemical suppliers, though its availability might be more limited compared to more commonly used amino acids. |
---|---|
CAS No. | 263396-41-4 |
Product Name | D-2-Cyanophenylalanine |
Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.2 g/mol |
IUPAC Name | (2R)-2-amino-3-(2-cyanophenyl)propanoic acid |
Standard InChI | InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 |
Standard InChIKey | OCDHPLVCNWBKJN-SECBINFHSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C[C@H](C(=O)[O-])[NH3+])C#N |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)C#N |
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])C#N |
Synonyms | 263396-41-4;D-2-Cyanophenylalanine;(R)-2-Amino-3-(2-cyanophenyl)propanoicacid;2-Cyano-D-phenylalanine;D-2-Cyanophe;(2R)-2-amino-3-(2-cyanophenyl)propanoicAcid;D-2-Cyanophenylalarine;D-Phe(2-CN)-OH;SCHEMBL2030783;CTK8E3999;MolPort-003-793-969;ZINC2385768;AKOS006345216;AC-5871;AM82757;VC30896;AJ-35172;AK109493;AN-10521;BC227269;KB-49526;M236;AB0015130;RT-007716;TL8002101 |
PubChem Compound | 7009695 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume